molecular formula C22H34ClN3O3 B10833056 Benzamide Derivative 1

Benzamide Derivative 1

Cat. No.: B10833056
M. Wt: 424.0 g/mol
InChI Key: KDDVVMDIQCUZDI-UHFFFAOYSA-N
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Description

Benzamide Derivative 1 is a compound belonging to the benzamide class, which is characterized by the presence of a benzene ring attached to an amide group. Benzamide derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and antitumor properties . These compounds are extensively used in the pharmaceutical industry due to their therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamide Derivative 1 can be synthesized through the direct condensation of benzoic acids and amines in the presence of a catalyst. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method offers high yields and is eco-friendly.

Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction of carboxylic acids with amines at high temperatures (above 180°C) using dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) or cyanuric chloride . These methods are optimized for large-scale production to meet the demands of pharmaceutical and other industries.

Chemical Reactions Analysis

Types of Reactions: Benzamide Derivative 1 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of different functional groups on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

Benzamide Derivative 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide Derivative 1 involves its interaction with specific molecular targets. For instance, some benzamide derivatives act as dopamine receptor antagonists, selectively targeting dopamine D2 and D3 receptors . This interaction can modulate neurotransmitter activity, making these compounds useful in treating psychiatric disorders and other conditions.

Comparison with Similar Compounds

Uniqueness: Benzamide Derivative 1 stands out due to its specific combination of functional groups, which confer unique biological activities and therapeutic potential. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C22H34ClN3O3

Molecular Weight

424.0 g/mol

IUPAC Name

4-amino-5-chloro-N-[1-[3-(oxolan-2-yl)propyl]piperidin-4-yl]-2-propoxybenzamide

InChI

InChI=1S/C22H34ClN3O3/c1-2-12-29-21-15-20(24)19(23)14-18(21)22(27)25-16-7-10-26(11-8-16)9-3-5-17-6-4-13-28-17/h14-17H,2-13,24H2,1H3,(H,25,27)

InChI Key

KDDVVMDIQCUZDI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CCCC3CCCO3)Cl)N

Origin of Product

United States

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